3H-Imidazo[4,5-b]pyridine vs. 1H-Imidazo[4,5-c]pyridine Scaffold: 21-Fold Improvement in JAK1/TYK2 Selectivity
In a matched-pair scaffold comparison conducted during the discovery of the clinical candidate GLPG3667, the 3H-imidazo[4,5-b]pyridine scaffold was directly compared with the 1H-imidazo[4,5-c]pyridine scaffold, both bearing an identical cyclopropane carboxamide substituent at the analogous positions (C7 and C4, respectively). The matched pair compound 11 (3H-imidazo[4,5-b]pyridine series) exhibited a 21-fold improvement in JAK1/TYK2 selectivity relative to compound 10 (1H-imidazo[4,5-c]pyridine series), as determined by fluorescence-based biochemical assays using the catalytic domains of all four JAK family members [1]. The authors concluded that the 3H-imidazo[4,5-b]pyridine scaffold possessed a more favorable TYK2 selectivity profile, which was attributed to differences in the hinge-binding region hydrogen-bond geometry between the two scaffolds [1].
| Evidence Dimension | JAK1/TYK2 selectivity ratio (fold-selectivity) |
|---|---|
| Target Compound Data | Matched pair compound 11 (3H-imidazo[4,5-b]pyridine core); selectivity ratio not given as absolute value but described as 21-fold improvement over comparator |
| Comparator Or Baseline | Matched pair compound 10 (1H-imidazo[4,5-c]pyridine core); both bearing cyclopropane carboxamide at top position |
| Quantified Difference | 21-fold improvement in JAK1/TYK2 selectivity favoring the 3H-imidazo[4,5-b]pyridine scaffold |
| Conditions | Fluorescence-based biochemical assays; catalytic domains of JAK1, JAK2, JAK3, and TYK2; selectivity determined as ratio of IC50 values for JAK1/TYK2 |
Why This Matters
This scaffold-level selectivity difference means that medicinal chemistry teams selecting the 2,6-dichloro-3H-imidazo[4,5-b]pyridine core for TYK2-targeted programs are starting from a privileged chemotype with an intrinsic selectivity advantage of more than one order of magnitude over the isomeric imidazo[4,5-c]pyridine series, reducing the number of synthetic iterations needed to achieve isoform selectivity.
- [1] Van der Plas SE, et al. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. J Med Chem. 2024;67(11):8545–8568. doi:10.1021/acs.jmedchem.4c00769. Figure 3: Selectivity comparison between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds. View Source
